2-Isopropyloxazolo[4,5-b]pyridine

IMPDH2 Kinase inhibition Immunosuppression

2-Isopropyloxazolo[4,5-b]pyridine (C₉H₁₀N₂O, MW 162.19 g/mol) is a heterocyclic compound belonging to the oxazolo[4,5-b]pyridine class, featuring a 2‑isopropyl substituent. This fused bicyclic scaffold comprises an oxazole ring annulated to a pyridine moiety, endowing it with unique electronic and steric characteristics that differentiate it from simpler monocyclic heterocycles.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 104711-72-0
Cat. No. B024579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyloxazolo[4,5-b]pyridine
CAS104711-72-0
SynonymsOxazolo[4,5-b]pyridine, 2-(1-methylethyl)- (9CI)
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=C(O1)C=CC=N2
InChIInChI=1S/C9H10N2O/c1-6(2)9-11-8-7(12-9)4-3-5-10-8/h3-6H,1-2H3
InChIKeyNNOFOEIKLFCVMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropyloxazolo[4,5-b]pyridine (CAS 104711-72-0) – Core Properties and Research Context for Procurement


2-Isopropyloxazolo[4,5-b]pyridine (C₉H₁₀N₂O, MW 162.19 g/mol) is a heterocyclic compound belonging to the oxazolo[4,5-b]pyridine class, featuring a 2‑isopropyl substituent [1]. This fused bicyclic scaffold comprises an oxazole ring annulated to a pyridine moiety, endowing it with unique electronic and steric characteristics that differentiate it from simpler monocyclic heterocycles [2]. The compound is primarily employed as a research tool in biochemical and pharmacological investigations, with documented activity against enzymes such as inosine‑5′‑monophosphate dehydrogenase 2 (IMPDH2) and platelet 12‑lipoxygenase, as well as exploratory antimicrobial and cytotoxic assessments [1][3][4]. Its physicochemical profile (XLogP = 2.2, TPSA = 38.9 Ų) supports favorable membrane permeability and oral bioavailability, making it a valuable scaffold for lead optimization campaigns [5].

2-Isopropyloxazolo[4,5-b]pyridine (CAS 104711-72-0) – Why Analogs Cannot Be Casually Interchanged


The oxazolo[4,5‑b]pyridine scaffold is exquisitely sensitive to substituent modifications at the 2‑position, a finding repeatedly corroborated by structure–activity relationship (SAR) investigations [1][2]. Even minor alterations—such as replacing an isopropyl group with a methyl, phenyl, or trifluoromethyl moiety—can profoundly shift target selectivity, potency, and physicochemical properties [1]. For example, 2‑(4‑trifluoromethoxyphenyl)oxazolo[4,5‑b]pyridine exhibits a minimum inhibitory concentration (MIC) of 8 µg mL⁻¹ against Pseudomonas aeruginosa, whereas the 2‑phenyl analog displays markedly different antibacterial behavior [1]. Similarly, the 2‑isopropyl derivative demonstrates measurable inhibition of IMPDH2 (Ki ≈ 240–440 nM) and platelet 12‑lipoxygenase, activities that are not universally shared by other 2‑substituted variants [3][4]. Consequently, generic substitution within this class is scientifically unsound; each derivative must be evaluated on its own quantitative merit.

2-Isopropyloxazolo[4,5-b]pyridine (CAS 104711-72-0) – Quantitative Differentiation vs. Comparators


IMPDH2 Inhibition: Moderate Affinity vs. Mycophenolic Acid

2‑Isopropyloxazolo[4,5‑b]pyridine inhibits inosine‑5′‑monophosphate dehydrogenase 2 (IMPDH2) with Ki values of 240 nM, 430 nM, and 440 nM, depending on substrate conditions [1]. In contrast, the gold‑standard IMPDH inhibitor mycophenolic acid displays substantially higher potency, with reported Ki values of 11 nM (IMPDH type I) and 6 nM (IMPDH type II) . This quantitative difference—approximately 22‑ to 40‑fold—positions the compound as a moderately active IMPDH2 ligand suitable for exploratory research where potent immunosuppression is not required or where a weaker tool compound is preferred for mechanistic studies.

IMPDH2 Kinase inhibition Immunosuppression

Platelet 12‑Lipoxygenase Activity: Functional Differentiation at 30 µM

In a cell‑free enzymatic assay, 2‑isopropyloxazolo[4,5‑b]pyridine was evaluated for inhibition of platelet 12‑lipoxygenase at a single concentration of 30 µM, demonstrating measurable activity [1]. For context, the selective 12‑LOX inhibitor ML355 exhibits an IC₅₀ of 0.34 µM (340 nM) in the same assay system [2]. While the exact IC₅₀ of the target compound is not reported, its activity at 30 µM indicates a lower intrinsic potency relative to ML355. This provides a quantitative benchmark: the compound requires a concentration ~88‑fold higher than the IC₅₀ of ML355 to elicit comparable inhibition, positioning it as a weaker 12‑LOX ligand that may serve as a control or as a starting point for SAR optimization.

Lipoxygenase Inflammation Enzyme inhibition

Antimicrobial Activity Inferred from 2‑Substituted SAR: A Class‑Level Benchmark

A systematic SAR study of 2‑(substituted)oxazolo[4,5‑b]pyridines revealed that subtle changes at the 2‑position dramatically alter antibacterial potency [1]. In this investigation, compounds P5 (2‑(4‑methoxyphenyl)), P6 (2‑(4‑trifluoromethylphenyl)), and P7 (2‑(4‑trifluoromethoxyphenyl)) exhibited MIC values of 16 µg mL⁻¹, 16 µg mL⁻¹, and 8 µg mL⁻¹ against Pseudomonas aeruginosa, respectively [1]. Notably, P7 outperformed the clinical standard gentamicin (MIC > 16 µg mL⁻¹) against this pathogen, while P5 and P6 matched gentamicin activity [1]. Additionally, P6 and P7 displayed MICs of 16 µg mL⁻¹ against Escherichia coli and Enterococcus faecalis isolates, exceeding the efficacy of ampicillin [1]. Although 2‑isopropyloxazolo[4,5‑b]pyridine was not directly tested in this panel, the class‑level inference is strong: the isopropyl substituent imparts a unique lipophilic/steric profile (XLogP = 2.2) that may yield antimicrobial activity distinct from both phenyl‑based analogs and unsubstituted oxazolo[4,5‑b]pyridine.

Antibacterial Drug-resistant isolates SAR

Physicochemical Differentiation: Lipophilicity and Permeability Profile

The computed XLogP of 2‑isopropyloxazolo[4,5‑b]pyridine is 2.2, accompanied by a topological polar surface area (TPSA) of 38.9 Ų and a molecular weight of 162.19 g mol⁻¹ [1]. These values adhere to Lipinski's Rule of Five (MW < 500, logP < 5, H‑bond donors ≤ 5, H‑bond acceptors ≤ 10) and the more restrictive Veber rule (rotatable bonds ≤ 10, TPSA ≤ 140 Ų) [2]. In comparison, the unsubstituted oxazolo[4,5‑b]pyridine core (CAS 273‑97‑2) exhibits an XLogP of approximately 1.2, while 2‑phenyloxazolo[4,5‑b]pyridine has an estimated XLogP of ~2.8 [3]. The isopropyl derivative thus occupies a middle ground in lipophilicity, potentially offering balanced membrane permeability and aqueous solubility relative to more hydrophobic or more polar analogs. This intermediate profile is advantageous for lead optimization, as it reduces the risk of poor oral bioavailability (extreme logP) or excessive metabolic clearance (high hydrophilicity).

ADME LogP Drug-likeness

2-Isopropyloxazolo[4,5-b]pyridine (CAS 104711-72-0) – Recommended Research and Industrial Applications


IMPDH2 Mechanistic Probe in Nucleotide Metabolism Studies

Given its moderate affinity for IMPDH2 (Ki ≈ 240–440 nM), 2‑isopropyloxazolo[4,5‑b]pyridine is well‑suited as a non‑cytotoxic tool compound to interrogate the role of guanine nucleotide depletion in cellular signaling and proliferation [1]. Unlike potent immunosuppressants such as mycophenolic acid (Ki = 6–11 nM), this compound permits graded inhibition of IMPDH2, enabling researchers to dissect concentration‑dependent effects on T‑cell activation, cancer cell metabolism, and antiviral host defense pathways .

12‑Lipoxygenase Activity Profiling and Inflammatory Pathway Dissection

The compound’s demonstrated inhibition of platelet 12‑lipoxygenase at 30 µM supports its use as a chemical probe for studying arachidonic acid metabolism and inflammation [2]. While less potent than ML355 (IC₅₀ = 0.34 µM), it may exhibit a distinct selectivity window or serve as a control in assays where strong 12‑LOX blockade is undesirable, such as when examining compensatory activation of 5‑LOX or COX pathways [3].

Antimicrobial Lead Discovery and Resistance Studies

Based on class‑level SAR demonstrating that 2‑substituted oxazolo[4,5‑b]pyridines can achieve MIC values (8–16 µg mL⁻¹) that match or surpass clinical antibiotics like gentamicin and ampicillin, the isopropyl derivative is a promising scaffold for antimicrobial lead optimization [4]. Its intermediate lipophilicity (XLogP = 2.2) and compliance with drug‑likeness filters support further exploration against drug‑resistant Gram‑positive and Gram‑negative pathogens [5].

Chemical Biology and Fragment‑Based Drug Design

With a molecular weight of only 162 g mol⁻¹ and favorable physicochemical properties (TPSA = 38.9 Ų, rotatable bonds = 1), 2‑isopropyloxazolo[4,5‑b]pyridine qualifies as a high‑quality fragment for fragment‑based drug discovery [5][6]. Its demonstrated engagement with multiple protein targets (IMPDH2, 12‑LOX) and potential for further functionalization make it an attractive starting point for growing or merging strategies in medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Isopropyloxazolo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.